molecular formula C7H7BF2O3 B1316098 4,5-Difluoro-2-methoxyphenylboronic acid CAS No. 870777-32-5

4,5-Difluoro-2-methoxyphenylboronic acid

Cat. No.: B1316098
CAS No.: 870777-32-5
M. Wt: 187.94 g/mol
InChI Key: ISQCHQGYKNHYGP-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C7H7BF2O3 and a molecular weight of 187.94 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

(4,5-Difluoro-2-methoxyphenyl)boronic acid, also known as MFCD08275291, is a type of organoboron compound Organoboron compounds are generally used in carbon-carbon bond-forming reactions, specifically in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, donating electrons to form new bonds .

Mode of Action

The mode of action of (4,5-Difluoro-2-methoxyphenyl)boronic acid involves its interaction with a transition metal catalyst, such as palladium, in SM cross-coupling reactions . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound transfers the organic group from boron to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation . These reactions are fundamental to organic synthesis, contributing to the production of a wide range of organic compounds .

Pharmacokinetics

The compound’s physical and chemical properties, such as its melting point (175-180 °c) and predicted boiling point (3139±520 °C) , suggest it may have specific pharmacokinetic characteristics

Result of Action

As an organoboron compound used in sm cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of (4,5-Difluoro-2-methoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, SM cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups. Additionally, organoboron compounds are generally stable, readily prepared, and environmentally benign , suggesting they may have good stability under various environmental conditions.

Biochemical Analysis

Biochemical Properties

4,5-Difluoro-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, facilitating the transfer of functional groups and enhancing reaction efficiency .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, forming stable complexes. This binding can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its overall efficacy and impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing this compound to particular compartments or organelles within the cell. The subcellular localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Difluoro-2-methoxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 4,5-difluoro-2-methoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions:

    Palladium catalysts: (e.g., palladium acetate)

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Solvents: (e.g., toluene, ethanol, water)

Major Products: The major products of these reactions are biaryl compounds , which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 4,5-Difluoro-2-methoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions . These reactions are crucial for the development of complex molecules in medicinal chemistry and materials science.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the design of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals . Its unique properties contribute to the development of high-performance materials with specific electronic and optical characteristics.

Comparison with Similar Compounds

Properties

IUPAC Name

(4,5-difluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQCHQGYKNHYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584481
Record name (4,5-Difluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-32-5
Record name (4,5-Difluoro-2-methoxyphenyl)boronic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,5-Difluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Difluoro-2-methoxyphenylboronic acid
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